molecular formula C9H12ClNO2 B2373333 2-Amino-2-(P-tolyl)acetic acid hcl CAS No. 134722-06-8

2-Amino-2-(P-tolyl)acetic acid hcl

Cat. No.: B2373333
CAS No.: 134722-06-8
M. Wt: 201.65
InChI Key: FHBTUEDUVFCRJC-UHFFFAOYSA-N
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Description

2-Amino-2-(P-tolyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an amino group and a p-tolyl group

Mechanism of Action

Target of Action

The primary target of 2-Amino-2-(P-tolyl)acetic acid HCl is glutaminase (GLSI) . Glutaminase is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a process that releases ammonia.

Mode of Action

This compound interacts with its target, glutaminase, by inhibiting its activity . This inhibition disrupts the normal metabolic processes within the cell, leading to changes in the cell’s biochemical environment.

Biochemical Pathways

The inhibition of glutaminase by this compound affects the glutamine-glutamate metabolic pathway . This disruption can lead to a decrease in the production of glutamate, which is a critical neurotransmitter in the nervous system and a precursor for the synthesis of other molecules.

Pharmacokinetics

The compound’s solubility in dmso and water suggests that it may have good bioavailability.

Result of Action

The inhibition of glutaminase by this compound can lead to potential anti-cancer activity . By disrupting glutamine metabolism, which is often upregulated in cancer cells, the compound may inhibit the growth and proliferation of these cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other metabolites or drugs can potentially affect the compound’s metabolism and its interaction with glutaminase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(P-tolyl)acetic acid hydrochloride typically involves the reaction of p-tolylacetonitrile with ammonia in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-2-(P-tolyl)acetic acid hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(P-tolyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-2-(P-tolyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-hydroxyphenyl)acetic acid
  • 2-Amino-2-(o-tolyl)acetic acid hydrochloride
  • 2-Amino-2-(4-methoxyphenyl)acetic acid

Uniqueness

2-Amino-2-(P-tolyl)acetic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit glutaminase and its potential anti-cancer activity make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

2-amino-2-(4-methylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-2-4-7(5-3-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBTUEDUVFCRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134722-06-8
Record name 2-amino-2-(4-methylphenyl)acetic acid hydrochloride
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